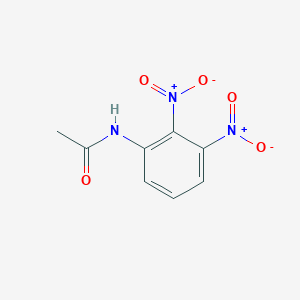

N-(2,3-dinitrophenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

94728-09-3 |

|---|---|

Molecular Formula |

C8H7N3O5 |

Molecular Weight |

225.16 g/mol |

IUPAC Name |

N-(2,3-dinitrophenyl)acetamide |

InChI |

InChI=1S/C8H7N3O5/c1-5(12)9-6-3-2-4-7(10(13)14)8(6)11(15)16/h2-4H,1H3,(H,9,12) |

InChI Key |

YTGWKOHORKGMHD-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2,3 Dinitrophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For N-(2,3-dinitrophenyl)acetamide, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the acetamide (B32628) group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of the nitro groups and the acetamido group. The aromatic region would likely show a complex splitting pattern due to the coupling between adjacent protons on the phenyl ring. The integration of these signals would confirm the number of protons in each environment. The methyl protons of the acetamide group would appear as a singlet, typically in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH | ~9.5-10.5 | Singlet | - |

| Ar-H | ~7.5-8.5 | Multiplet | - |

| CH₃ | ~2.1-2.3 | Singlet | - |

| Note: These are predicted values based on analogous structures and are subject to experimental verification. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would show signals for the carbonyl carbon of the acetamide group, the methyl carbon, and the six aromatic carbons. The positions of the aromatic carbon signals are significantly affected by the two electron-withdrawing nitro groups. The carbons bearing the nitro groups (C-2 and C-3) would be deshielded and appear at a lower field. The carbonyl carbon signal is also expected in the downfield region.

Studies on similar N-aryl-acetamides show that the chemical shift of the carbonyl carbon is sensitive to the nature of the substituent on the aromatic ring. znaturforsch.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~168-172 |

| Aromatic C-N | ~140-150 |

| Aromatic C-NO₂ | ~145-155 |

| Aromatic C-H | ~120-135 |

| CH₃ | ~24-26 |

| Note: These are predicted values based on analogous structures and are subject to experimental verification. |

Carbon-13 Distortionless Enhancement by Polarization Transfer (¹³C-DEPT)

DEPT is a powerful NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would be used to unambiguously assign the carbon signals in the ¹³C NMR spectrum of this compound.

DEPT-90: Would only show signals for CH carbons. In this case, the aromatic CH carbons would be visible.

DEPT-135: Would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this molecule, positive signals for the aromatic CH carbons and the methyl carbon would be expected.

This technique is crucial for confirming the assignments made from the standard ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. Key expected vibrational frequencies include:

N-H stretching: A sharp band in the region of 3300-3400 cm⁻¹.

C-H stretching (aromatic and aliphatic): Bands in the region of 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

C=O stretching (amide I band): A strong absorption band around 1660-1690 cm⁻¹.

N-H bending (amide II band): A band in the region of 1530-1570 cm⁻¹.

NO₂ stretching (asymmetric and symmetric): Strong bands around 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric).

C-N stretching: Bands in the region of 1200-1350 cm⁻¹.

Analysis of related compounds, such as other dinitrophenyl derivatives, can aid in the assignment of these bands. nih.gov

Interactive Data Table: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3300-3400 |

| C=O Stretch | 1660-1690 |

| N-H Bend | 1530-1570 |

| Asymmetric NO₂ Stretch | 1500-1560 |

| Symmetric NO₂ Stretch | 1335-1385 |

| Note: These are predicted values based on analogous structures and are subject to experimental verification. |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the nitro groups and the vibrations of the aromatic ring. The C=C stretching vibrations of the phenyl ring would give rise to strong bands in the Raman spectrum. The symmetric stretching of the NO₂ groups would also be expected to show a strong Raman signal.

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state analytical technique that provides detailed information about the electronic environment surrounding quadrupolar nuclei (those with a spin quantum number I > 1/2). nih.govresearchgate.net For this compound, the ¹⁴N nuclei (I=1) are the primary targets for NQR analysis. The technique detects the interaction between the nuclear electric quadrupole moment of the nitrogen atoms and the local electric field gradient (EFG) at the nucleus. nih.gov This interaction results in a set of energy levels, and transitions between these levels can be induced by applying a radiofrequency (RF) field.

The NQR spectrum is highly sensitive to the molecular structure and the crystalline environment. nih.gov In this compound, three distinct nitrogen environments are present: the amide nitrogen and the two nitrogen atoms of the nitro groups. Each of these nitrogen nuclei would experience a unique EFG due to differences in their bonding and electron distribution. Consequently, each nitrogen atom is expected to produce a distinct set of resonance frequencies (ν+ and ν−) in the NQR spectrum.

The key parameters derived from an NQR spectrum are the nuclear quadrupole coupling constant (e²qQ/h) and the asymmetry parameter (η). These parameters provide a sensitive probe of the charge distribution around the nucleus. For the two nitro groups, the NQR frequencies would be influenced by their orientation relative to the phenyl ring and the amide substituent, as well as any intermolecular interactions, such as hydrogen bonding, within the crystal lattice. NQR can therefore be a powerful tool for characterizing polymorphism and detecting subtle changes in the solid-state structure of this compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Formula: C₈H₇N₃O₅, Monoisotopic Mass: 225.03857 g/mol ), electrospray ionization (ESI) or electron impact (EI) would be common ionization methods.

Under mass spectrometric analysis, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 225 or 226, respectively. The fragmentation of nitroaromatic compounds is well-documented and typically involves characteristic losses of the nitro groups and substituents. researchgate.netelsevierpure.comyoutube.com

Key expected fragmentation pathways for this compound include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the amide bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a fragment ion corresponding to 2,3-dinitroaniline (B181595) at m/z 183.

Loss of nitro groups: The successive loss of nitro groups (NO₂, 46 Da) is a characteristic fragmentation pattern for nitroaromatic compounds. researchgate.netnih.gov This would lead to fragment ions at m/z 179 ([M-NO₂]⁺) and m/z 133 ([M-2NO₂]⁺).

Loss of NO and OH: The loss of nitric oxide (NO, 30 Da) and hydroxyl radicals (OH, 17 Da) are also common fragmentation pathways, often involving rearrangements and ortho-effects between adjacent nitro and amide groups. elsevierpure.comyoutube.com

The precise fragmentation pattern helps to confirm the connectivity of the atoms within the molecule. A high-resolution mass spectrometry (HRMS) analysis would provide exact mass measurements of the parent ion and its fragments, further confirming the elemental composition of each piece.

| m/z (Expected) | Proposed Fragment Ion | Formula of Fragment | Associated Neutral Loss |

|---|---|---|---|

| 225 | [M]⁺ | C₈H₇N₃O₅ | - |

| 183 | [M - C₂H₂O]⁺ | C₆H₅N₃O₄ | CH₂CO (Ketene) |

| 179 | [M - NO₂]⁺ | C₈H₇N₂O₃ | NO₂ |

| 163 | [M - NO₂ - O]⁺ or [C₆H₅N₂O₃]⁺ | C₈H₇N₂O₂ or C₆H₅N₂O₃ | NO₂ + O or C₂H₂O + O |

| 133 | [M - 2NO₂]⁺ | C₈H₇N | 2 x NO₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the dinitrophenyl chromophore. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the aromatic ring and the nitro groups, and weaker n → π* transitions originating from the lone pair electrons on the oxygen atoms of the nitro groups and the carbonyl group.

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. youtube.com This phenomenon arises from differential solvation of the molecule's electronic ground and excited states. For polar molecules like this compound, which possess a significant dipole moment due to the electron-withdrawing nitro groups and the amide group, a change in solvent polarity can lead to noticeable shifts in the absorption maximum (λmax).

In a study of the analogous compound 2-chloro-N-(2,4-dinitrophenyl)acetamide, a bathochromic (red) shift was observed as the solvent polarity increased, indicating that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. scirp.org A similar trend would be expected for this compound.

| Solvent | Expected λmax Shift Trend | Rationale |

|---|---|---|

| Hexane (Non-polar) | Shorter Wavelength (Hypsochromic) | Minimal stabilization of the excited state. |

| Dichloromethane | Intermediate Wavelength | Moderate stabilization of the excited state. |

| Acetone | Intermediate-Longer Wavelength | Increased stabilization from polar aprotic solvent. |

| Ethanol (Polar, Protic) | Longer Wavelength (Bathochromic) | Strong stabilization via dipole-dipole interactions and H-bonding. |

| Dimethyl Sulfoxide (DMSO) | Longest Wavelength (Bathochromic) | Strong stabilization from highly polar aprotic solvent. |

This table illustrates the expected trend based on principles of solvatochromism and data from analogous compounds.

Fluorescence is the emission of light from a molecule after it has absorbed light. Generally, molecules that are aromatic or have extensive conjugated systems can be fluorescent. youtube.comnih.gov However, nitroaromatic compounds, including dinitrophenyl derivatives, are often non-fluorescent or exhibit very weak fluorescence. The strong electron-withdrawing nature and the presence of heavy atoms (nitrogen and oxygen) in the nitro groups promote efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). This process outcompetes fluorescence, and the excited state energy is then dissipated through non-radiative pathways.

Because of this property, dinitrophenyl compounds are well-known as effective fluorescence quenchers. researchgate.netresearchgate.net They can accept energy or electrons from excited fluorophores, diminishing their fluorescence intensity through static or dynamic quenching mechanisms. Therefore, while this compound itself is not expected to be a useful fluorophore, fluorescence spectroscopy is a valuable tool for studying its interaction with other fluorescent molecules. scirp.org

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sometimes oxygen) in a compound. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity.

For this compound, with the molecular formula C₈H₇N₃O₅, the theoretical elemental composition is calculated based on the atomic masses of its constituent atoms. The molecular weight is 225.16 g/mol .

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 42.68% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.13% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 18.66% |

| Oxygen (O) | 15.999 | 5 | 79.995 | 35.53% |

| Total | - | 23 | 225.160 | 100.00% |

Theoretical values are essential benchmarks for experimental results obtained from CHN analysis to verify the synthesis and purification of the compound. scirp.org

Based on a thorough review of the available scientific literature, detailed crystallographic data from a single crystal X-ray diffraction (SCXRD) study for the specific compound this compound is not publicly available.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline focusing on the crystallographic analysis and supramolecular interactions of this compound. Information regarding its crystal system, space group, molecular conformation, hydrogen bonding networks, and crystal packing arrangements cannot be generated without the foundational data from an experimental crystal structure determination.

Crystallographic Analysis and Supramolecular Interactions

Crystal Packing Arrangements

C-H···O Interactions

In addition to stacking interactions, the crystal packing is further stabilized by a network of weak C-H···O hydrogen bonds. For instance, in the structurally related N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, several weak C-H···O interactions are present, which, in conjunction with N-H···O hydrogen bonds, contribute to the formation of sheet-like structures. nih.gov These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in the supramolecular assembly of the crystal.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule within its crystalline environment, highlighting the regions involved in intermolecular contacts. For various organic compounds, Hirshfeld surface analysis has been instrumental in elucidating the nature and extent of interactions such as H···H, C···H, and O···H contacts. nih.govsemanticscholar.org The analysis provides a fingerprint plot that quantitatively summarizes the different types of intermolecular contacts, offering insights into the packing efficiency and stability of the crystal structure. In related nitro-substituted acetamide (B32628) compounds, Hirshfeld analysis has confirmed the dominance of O···H/H···O interactions, underscoring their importance in the cohesion and stability of the crystal structure. nih.gov

High Resolution X-ray Diffractometry (HRXRD) for Crystalline Perfection

High-Resolution X-ray Diffractometry (HRXRD) is a non-destructive analytical technique used to assess the crystalline perfection of materials. It provides detailed information about parameters such as lattice mismatch, strain, and defect density. While specific HRXRD data for N-(2,3-dinitrophenyl)acetamide is not detailed in the provided search results, the technique is fundamental in characterizing the quality of single crystals.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline phases and to determine structural properties of powdered or polycrystalline samples. rsc.org The PXRD pattern is a fingerprint of a crystalline solid, with peak positions and intensities being characteristic of a particular crystal structure. For a newly synthesized chelate of potassium hydrogen phthalate (B1215562) and acetamide, PXRD analysis confirmed its crystalline nature and allowed for the determination of its particle size. ijrpns.com The experimental PXRD pattern can be compared with a calculated pattern from single-crystal X-ray data to confirm the bulk purity of a synthesized compound.

Table 1: Crystallographic Data for N-(2-Methyl-3,6-dinitrophenyl)acetamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₉N₃O₅ |

| Molecular Weight | 239.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.9309 (2) |

| b (Å) | 11.7571 (4) |

| c (Å) | 8.7944 (3) |

| β (°) | 99.8608 (14) |

| Volume (ų) | 502.31 (3) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.581 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 120 |

Computational and Theoretical Investigations of N 2,3 Dinitrophenyl Acetamide

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is frequently used to predict a wide range of molecular properties with a good balance between accuracy and computational cost. For a molecule like N-(2,3-dinitrophenyl)acetamide, DFT studies would provide significant insights into its structure, reactivity, and stability.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. nih.gov For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Key structural features of interest would include the planarity of the phenyl ring and the orientation of the acetamide (B32628) and nitro functional groups relative to the ring. In similar dinitrophenyl derivatives, studies have shown that nitro groups can be significantly twisted out of the plane of the benzene (B151609) ring. iucr.org The electronic structure analysis would detail the distribution of electrons within the molecule, providing a basis for understanding its chemical behavior.

HOMO-LUMO Energy Gap Analysis and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netschrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.comresearchgate.net A small HOMO-LUMO gap generally implies high chemical reactivity and the possibility of intramolecular charge transfer, where electron density moves from one part of the molecule to another upon electronic excitation. nih.gov

Fukui Function Analysis and Reactivity Indices

Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic and electrophilic attacks. nih.govresearchgate.net By analyzing the changes in electron density as electrons are added or removed, one can identify which atoms are most likely to accept or donate electrons. researchgate.net This analysis helps in understanding the molecule's reactivity patterns in chemical reactions. Other reactivity descriptors that can be calculated from DFT include electronegativity, chemical hardness, and softness, which provide further insights into the molecule's stability and reactivity. irjweb.com

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. uni-muenchen.denih.govresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would reveal the strength of interactions, such as those between the lone pairs of oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions contribute to the stability of the molecule.

Thermodynamic Property Calculations (Entropy, Enthalpy, Gibbs Free Energy)

DFT calculations can be used to predict the thermodynamic properties of a molecule, such as its standard enthalpy of formation, entropy, and Gibbs free energy. mdpi.com These values are crucial for understanding the stability of the compound and for predicting the thermodynamics of reactions in which it might participate. For example, studies on the decomposition of related diacetamide (B36884) compounds have used DFT to calculate activation energies and entropies. mdpi.com

Time-Dependent DFT (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the properties of molecules in the presence of time-dependent electric or magnetic fields, such as light. wikipedia.org It is a widely used approach for calculating electronic absorption spectra, allowing researchers to predict the wavelengths of maximum absorption (λmax), excitation energies, and the nature of the electronic transitions involved. mpg.deresearchgate.net The methodology extends the concepts of ground-state DFT to treat excited states, providing a computationally efficient alternative to more complex many-body wave-function theories. wikipedia.orgmpg.de

While specific TD-DFT studies on this compound are not prominent in the literature, investigations into structurally similar compounds, such as other dinitrophenyl acetamide derivatives, provide valuable insights into the expected optical properties. For example, studies on nitroaromatic compounds reveal that their absorption spectra are dominated by π → π* transitions. nih.gov The nitro groups, acting as strong electron-withdrawing groups, and the acetamido group can significantly influence the energy of the frontier molecular orbitals (HOMO and LUMO), thereby governing the absorption characteristics.

A computational study on a related molecule, N-(4-Ethoxy-2,5-dinitrophenyl)acetamide , can serve as an illustrative example. TD-DFT calculations would typically predict the primary electronic transitions, their corresponding oscillator strengths (a measure of transition probability), and the molecular orbitals involved. The transitions are often characterized as intramolecular charge transfers from the electron-donating parts of the molecule to the electron-accepting nitro groups.

Table 1: Illustrative TD-DFT Data for a Dinitrophenyl Derivative (Note: This data is hypothetical and based on typical results for similar compounds for illustrative purposes.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|

| 3.54 | 350 | 0.25 | HOMO -> LUMO | π -> π* (Intramolecular Charge Transfer) |

| 4.13 | 300 | 0.18 | HOMO-1 -> LUMO | π -> π |

| 4.77 | 260 | 0.45 | HOMO -> LUMO+1 | π -> π |

Solvation Effects and Deprotonation Processes (Theoretical)

Computational methods are also employed to understand how a molecule's environment, such as a solvent, affects its properties. Solvation models, like the Polarizable Continuum Model (PCM), can be combined with DFT calculations to simulate the behavior of a molecule in solution. These models are crucial for accurately predicting properties like UV-Vis spectra in solution, as the solvent can alter the energies of the ground and excited states.

The deprotonation of the acetamido N-H group is another process that can be investigated theoretically. Computational studies can determine the acidity (pKa) of this proton and analyze the stability of the resulting anion. This is particularly relevant in the context of designing chemical sensors. For instance, in a study of a different nitrophenylacetamide-based sensor, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide , researchers used computational and experimental techniques to show that the addition of fluoride (B91410) ions induced a deprotonation of the N-H group. eurjchem.com This process resulted in a distinct color change, and ¹H NMR studies confirmed the deprotonation event, which was supported by theoretical calculations of the anion's stability. eurjchem.com Such studies highlight how theoretical models can elucidate reaction mechanisms at the molecular level.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. unipa.it By integrating Newton's equations of motion, MD simulations generate trajectories that provide detailed information about the conformational dynamics, flexibility, and interactions of a system. unipa.itresearchgate.net This method is invaluable for exploring the conformational landscape of flexible molecules like this compound, bridging the gap between static structures and dynamic behavior under physiologically relevant conditions.

Conformational Analysis and Flexibility

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the acetamido and nitro groups to the phenyl ring. The relative orientation of these groups defines the molecule's conformation, which in turn affects its properties and intermolecular interactions.

MD simulations would allow for the exploration of these rotations, mapping the energy landscape associated with the dihedral angles and identifying the most stable conformations and the energy barriers between them. nih.govnih.gov

Table 2: Key Torsion Angles in a Related Dinitrophenylacetamide Derivative (Source: Based on data for N-(4-Ethoxy-2,5-dinitrophenyl)acetamide nih.gov)

| Torsion Angle | Description | Value (°) |

|---|---|---|

| C5—C4—N2—C9 | Rotation of the acetamido group relative to the phenyl ring | 3.18 |

| (Varies) | Rotation of the nitro group at position 2 relative to the phenyl ring | 25.27 |

| (Varies) | Rotation of the nitro group at position 5 relative to the phenyl ring | 43.63 |

Crystal Structure Prediction (CSP) Methodologies

Predicting the crystal structure of an organic molecule from its chemical diagram alone is a major challenge in computational chemistry, known as Crystal Structure Prediction (CSP). researchgate.netrsc.org CSP methods aim to identify the most thermodynamically stable crystal packing arrangements, or polymorphs, by searching the vast space of possible crystal structures. nih.govannualreviews.org This field is of immense importance to the pharmaceutical and materials science industries, as different polymorphs can have different physical properties. annualreviews.org A typical CSP workflow involves generating a multitude of candidate structures and then ranking them based on their calculated lattice energy. annualreviews.org

Force Field Generation and Optimization

A crucial component of modern CSP is the use of an accurate force field—a set of potential energy functions and parameters that describe the interactions between atoms. researchgate.net The reliability of the energy ranking of predicted structures depends heavily on the quality of the force field. acs.org For novel molecules, a specific force field often needs to be generated and optimized.

This process involves several steps: arxiv.orgresearchgate.net

Intramolecular Parameters: Parameters for bond stretching, angle bending, and dihedral (torsional) angles are determined. Torsional parameters are especially critical for flexible molecules and are often derived by fitting to high-level quantum mechanical potential energy scans of the relevant dihedral angles. arxiv.org

Intermolecular Parameters: These govern the non-bonded interactions (van der Waals and electrostatic) between molecules in the crystal.

Electrostatics: The charge distribution of the molecule is modeled. While simple point charges can be used, more accurate models employ atomic multipoles (dipoles, quadrupoles) derived from quantum mechanical calculations to better represent the anisotropic nature of electron density, which is crucial for aromatic systems. acs.org

van der Waals: Repulsion-dispersion interactions are typically modeled with potentials like the Lennard-Jones or Buckingham potential, with parameters optimized to reproduce experimental data, such as liquid properties or sublimation enthalpies, or fitted to quantum mechanical interaction energies of molecular dimers. nih.gov

Distributed Parallel Genetic Algorithms for Structure Sampling

Once a force field is established, the next challenge is to efficiently search for the low-energy minima on the lattice energy landscape. Given the high dimensionality of the problem (involving unit cell parameters and the position, orientation, and conformation of the molecule), global optimization methods are required. arxiv.org

Genetic Algorithms (GAs) are a powerful class of stochastic search methods inspired by biological evolution that have been successfully applied to CSP. researchgate.netarxiv.org The process works as follows:

An initial population of random crystal structures is generated.

The lattice energy of each structure is calculated, and its fitness is determined (lower energy corresponds to higher fitness).

Evolutionary operators are applied to generate a new population:

Mating (or Crossover): Fitter "parent" structures are selected and combined to produce "offspring" structures.

Mutation: Small, random changes are introduced to some structures to maintain diversity in the population and avoid premature convergence to a local minimum.

The process is iterated over many generations, gradually evolving the population towards lower-energy, more stable crystal structures.

To handle the immense search space, especially for flexible molecules, these algorithms are often implemented in a distributed and parallel fashion. isr-publications.com This involves dividing the population among multiple processors, allowing for a much more extensive and efficient exploration of possible crystal packing arrangements. researchgate.net

Local Minimization and Structure Classification

The computational prediction of the crystal structure of a molecule like this compound is a complex process that begins with generating a multitude of potential crystal packing arrangements. These generated structures are then subjected to local minimization to identify energetically favorable, stable conformations. This process involves optimizing the geometry of the molecule and its arrangement within the crystal lattice to find the lowest possible potential energy.

Following local minimization, the resulting structures are classified based on their energetic and geometric properties. This classification is critical for identifying the most likely experimentally observable crystal structures. Structures are typically sorted by their lattice energy, and those within a certain energy window of the global minimum are considered for further analysis. The molecular conformation within the predicted crystal structure is also compared to gas-phase conformations calculated using methods like Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d,p) basis set. researchgate.net

For a related compound, N-(2-Methyl-3,6-dinitrophenyl)acetamide, its structure was determined as part of the preparations for the 2004 CCDC Blind Structure Prediction Test. iucr.org The refinement of its crystal structure involved programs like SIR92 for structure solution and CRYSTALS for refinement, with molecular graphics generated using software like CAMERON. iucr.org Such experimentally determined structures serve as a benchmark for validating the accuracy of computational prediction methods.

Table 1: Illustrative Data from a Related Dinitrophenyl Acetamide Crystal Structure Analysis

| Parameter | Value (for N-(2-Methyl-3,6-dinitrophenyl)acetamide) |

| Chemical Formula | C₉H₉N₃O₅ |

| Molecular Weight | 239.19 |

| Crystal System | Monoclinic |

| Space Group | P 2₁ |

| a (Å) | 4.9309 (2) |

| b (Å) | 11.7571 (4) |

| c (Å) | 8.7944 (3) |

| β (°) | 99.8608 (14) |

| Volume (ų) | 502.31 (3) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.581 |

| This data is for a related compound and serves to illustrate the type of information obtained from crystal structure analysis. iucr.org |

Challenges and Advancements in Prediction Accuracy for Dinitrophenyl Acetamides

The accurate prediction of the crystal structure of dinitrophenyl acetamides is fraught with challenges, many of which are common to the broader field of crystal structure prediction for flexible organic molecules.

One of the primary challenges is the conformational flexibility of the acetamide group relative to the dinitrophenyl ring. The rotation around the C-N bond introduces additional degrees of freedom, significantly expanding the conformational space that must be explored. The presence of nitro groups also contributes to complex intermolecular interactions, including hydrogen bonding and π-π stacking, which must be accurately modeled by the force fields used in the simulations.

The small energy differences between different polymorphic forms present another significant hurdle. It is not uncommon for multiple crystal structures to lie within a narrow energy range, making it difficult to definitively identify the most stable form at a given temperature and pressure. The case of N-(2-dimethyl-4,5-dinitrophenyl) acetamide in the CSP2004 blind test, where no participants were able to correctly predict the crystal structure, underscores the difficulty of this task for flexible molecules. researchgate.netnih.gov

Advancements in the field aim to address these challenges. The development of more sophisticated force fields and the use of quantum mechanical methods, such as DFT with dispersion corrections (DFT-D), have improved the accuracy of energy calculations for both intramolecular and intermolecular interactions. Furthermore, the increasing power of high-performance computing allows for more extensive and thorough searches of the potential energy landscape. The use of distributed computing frameworks enables the exploration of a vast number of potential crystal structures, increasing the likelihood of identifying the correct one. researchgate.netnih.gov

Despite these advancements, the prediction of crystal structures for molecules like dinitrophenyl acetamides remains a formidable task, often requiring a combination of advanced computational techniques and experimental validation.

Molecular Docking Studies and Ligand-Protein Interactions (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, theoretical molecular docking studies can provide valuable insights into its potential interactions with biological macromolecules, such as enzymes and receptors. While specific molecular docking studies for this compound were not identified in the reviewed literature, the principles of such studies can be discussed based on research on related nitroaromatic compounds and acetamide derivatives.

The general methodology involves computationally placing the ligand (this compound) into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, or the strength of the interaction. These scoring functions take into account various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

Binding Affinity Predictions

The prediction of binding affinity is a key outcome of molecular docking simulations. It is typically expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. While no specific binding affinity predictions for this compound are available, studies on other nitro benzamide (B126) derivatives have demonstrated the utility of this approach. For example, in a study of nitro benzamide derivatives as potential anti-inflammatory agents, molecular docking was used to predict their binding to the enzyme inducible nitric oxide synthase (iNOS). researchgate.net The results showed that compounds with an optimal number and orientation of nitro groups exhibited more efficient binding. researchgate.net

The accurate prediction of binding affinity remains a significant challenge in computational chemistry. nih.gov The performance of different scoring functions can vary depending on the specific protein-ligand system being studied. Therefore, results from molecular docking are often considered as predictive and are ideally validated through experimental binding assays.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

Theoretical molecular docking can elucidate the specific interactions between a ligand and the amino acid residues within the binding site of a biological target. These interactions can include:

Hydrogen Bonds: The nitro groups and the acetamide group of this compound can act as hydrogen bond acceptors, while the N-H group of the acetamide can be a hydrogen bond donor.

π-π Stacking: The aromatic dinitrophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Electrostatic Interactions: The electron-withdrawing nitro groups create a partial positive charge on the aromatic ring, which can lead to electrostatic interactions with negatively charged residues.

A study on the interaction of 2,4-dinitrophenol (B41442) (a related dinitrophenyl compound) with the enzyme trypsin revealed that the binding process was spontaneous. nih.gov While electrostatic repulsion was a factor, the interaction was also explained by hydrogen bonding and van der Waals forces. nih.gov Furthermore, it was observed that the binding of 2,4-dinitrophenol altered the environment of tryptophan and tyrosine residues in the enzyme. nih.gov

Nitroaromatic compounds, in general, are known to exhibit a wide range of biological activities, often through the inhibition of enzymes. nih.gov Molecular docking studies on other nitro-containing molecules have shown their potential to bind to the active sites of various enzymes, such as monoamine oxidase (MAO). nih.gov For any given dinitrophenyl acetamide, the specific substitution pattern of the nitro groups on the phenyl ring would be expected to significantly influence its binding affinity and selectivity for different biological targets.

Potential Research Directions and Applications Theoretical and Mechanistic Investigations

Role in Organic Synthesis as Building Blocks

In the realm of organic chemistry, N-(2,3-dinitrophenyl)acetamide is recognized for its potential as a foundational component, or "building block," for constructing more complex molecules. vulcanchem.comcymitquimica.com Building blocks are essential starting materials used in drug discovery, materials science, and chemical research to create novel compounds through various chemical reactions. cymitquimica.comthieme.deenamine.net The reactivity of this compound is largely influenced by its functional groups: the nitro groups (-NO₂) and the acetamide (B32628) group (-NHCOCH₃).

The nitro groups are strongly electron-withdrawing, which can affect the reactivity of the phenyl ring and its interactions with other molecules. ontosight.ai These groups can be chemically reduced to form amino groups, which opens pathways to a different class of derivatives. The acetamide group can undergo hydrolysis to yield the corresponding amine, or its nitrogen and carbonyl oxygen can participate in forming hydrogen bonds, influencing molecular interactions. The presence of these reactive sites makes this compound a versatile intermediate for synthesizing a range of organic compounds. vulcanchem.com

Exploration as Precursors for Dyes and Pigments (Theoretical)

Theoretically, this compound is a candidate for investigation as a precursor in the synthesis of dyes and pigments. This potential is primarily attributed to the dinitrophenyl group within its structure. Aromatic compounds containing nitro groups are well-established components in the dye industry. ontosight.ai The 2,4-dinitrophenyl moiety, a close analogue, is noted for its use in creating dyes. ontosight.ai The presence of the chromophoric dinitrophenyl unit suggests that this compound could be chemically modified to create colored compounds, making it a molecule of interest for the dye and pigment industries. ontosight.ai

Investigation of Biological Activities (Mechanistic and Theoretical)

The structural features of this compound have prompted theoretical and mechanistic investigations into its potential biological activities. The interaction of its functional groups with biological targets like enzymes and receptors is a key area of this research.

There is a growing interest in the theoretical anti-proliferative and anticancer properties of compounds related to this compound. Various derivatives of acetamide and compounds containing dinitrophenyl groups have been studied for their potential to inhibit cancer cell growth. rsc.orgresearchgate.net For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown anticancer activity by targeting VEGFR-2, a key protein in tumor growth. rsc.orgnih.gov Similarly, quinazoline (B50416) sulfonamides have been found to induce apoptosis (programmed cell death) in cancer cells. nih.gov

Computational studies, such as molecular docking, are used to predict how these compounds might interact with cancer-related proteins like caspase-3, NF-KAPPA-B, and p53. researchgate.net The dinitrophenyl moiety is a key feature in some molecules that have demonstrated potent activity against various cancer cell lines, including breast, cervical, and colorectal cancer cells. researchgate.net These findings suggest a theoretical basis for investigating this compound as a potential anti-proliferative agent, likely acting through mechanisms involving the induction of apoptosis or the inhibition of key cellular signaling pathways. nih.govresearchgate.net

| Theoretical Target/Mechanism | Related Compound Class | Observed Effect in Related Compounds |

| VEGFR-2 Inhibition | Thieno[2,3-d]pyrimidines | Inhibition of tumor angiogenesis. rsc.orgnih.gov |

| Apoptosis Induction | Quinazoline Sulfonamides | Arrest of cell cycle growth and induction of cell death. nih.gov |

| Protein Interaction (e.g., p53) | Bis-tetrazole acetamides | Strong binding affinity in molecular docking studies. researchgate.net |

| Cytotoxicity | Dinitrophenylpyrazole Triazoles | Potent growth inhibitory activity against cancer cell lines. researchgate.net |

The potential antioxidant and anti-inflammatory properties of this compound are another area of theoretical exploration. Research on related acetamide derivatives has shown that these types of compounds can exhibit significant antioxidant activity by scavenging harmful free radicals. mdpi.com For example, N-(2-hydroxy phenyl) acetamide has demonstrated the ability to inhibit inflammation and reduce oxidative stress in studies. nih.govreadersinsight.net

Theoretical and in-vitro studies are crucial for understanding how this compound might interact with enzymes. The molecule's structure suggests it could act as an inhibitor or modulator of various enzymes. ontosight.ai For instance, a related compound, 2,2,2-trichloro-N-(2,4-dinitrophenyl)acetamide, has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis. Other complex acetamide derivatives have been designed to target enzymes like VEGFR-2, which is involved in angiogenesis. rsc.orgnih.gov

Molecular docking simulations are a key tool in these theoretical investigations, helping to predict the binding affinity and interaction patterns between the compound and the active site of a target enzyme. researchgate.netnih.gov The acetamide and dinitrophenyl groups can form hydrogen bonds and other interactions with amino acid residues in an enzyme's active site, potentially altering its function. nih.gov

The dinitrophenyl moiety in this compound is structurally related to 2,4-dinitrophenol (B41442) (DNP), a classic uncoupling agent of oxidative phosphorylation. researchgate.net Uncouplers disrupt the process of ATP synthesis in mitochondria without stopping the electron transport chain. nih.gov They do this by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthase. nih.gov This action is characteristic of weakly acidic compounds with a bulky hydrophobic part and a strong electron-withdrawing group. nih.gov

Given this relationship, it is theoretically proposed that this compound and similar derivatives could affect cellular energy metabolism by interfering with oxidative phosphorylation. researchgate.net Furthermore, studies on various dinitrophenyl derivatives have shown they can have an unexpected effect on yeast fermentation, with some inhibiting and others stimulating the process. researchgate.net This suggests that this compound could also potentially influence fermentation, although the specific effect would depend on its precise chemical structure and interaction with yeast cells. researchgate.net

Biological Probes for Molecular Studies (Theoretical)

The specific structure of this compound, which combines a dinitrophenyl group with an acetamide linker, suggests its potential as a specialized tool in molecular biology and biochemistry. The dinitrophenyl moiety is a well-known chromophore and an effective fluorescence quencher. nih.govresearchgate.net This inherent property is foundational to its theoretical application as a component in sophisticated biological probes.

Theoretically, this compound could be developed into fluorogenic probes for protein labeling. nih.gov In such a system, the dinitrophenyl group would quench the fluorescence of a nearby fluorophore. Upon a specific biological event, such as binding to a target protein or enzymatic cleavage, a conformational change would separate the quencher from the fluorophore, resulting in a detectable fluorescent signal. This "turn-on" mechanism allows for real-time imaging of molecular events in living cells without the need for wash-out steps. nih.gov

Furthermore, dinitrophenyl derivatives have been successfully used to create colorimetric probes for anion sensing, where interaction with specific anions causes a distinct color change. mdpi.com This suggests that this compound could be a scaffold for developing chemosensors to detect biologically relevant anions. mdpi.com The acetamide group provides a convenient point for chemical modification, allowing for the attachment of targeting moieties or other functional groups to create highly specific probes for studying complex biological systems. mdpi.comrsc.org

Structure-Activity Relationship (SAR) Studies of N-(Dinitrophenyl)acetamide Derivatives (Theoretical)

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective agent. For N-(dinitrophenyl)acetamide derivatives, a theoretical SAR investigation would systematically explore how chemical modifications to the core structure influence a specific biological activity, such as enzyme inhibition or receptor binding. bohrium.comnih.govmdpi.com

Computational modeling would be a cornerstone of such a study. Methodologies would include:

Molecular Docking: Software like AutoDock Vina could be used to predict the binding affinity and orientation of various derivatives within the active site of a target protein. This helps to prioritize which derivatives to synthesize.

Quantum Mechanical Calculations: These methods can determine electronic properties, such as electrostatic potential maps, to identify regions of the molecule that are critical for interacting with biological targets.

ADMET Prediction: In silico tools like SwissADME can estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of theoretical derivatives, guiding the design toward compounds with more favorable pharmacokinetic properties. rsc.org

A theoretical SAR study would focus on several key modification points on the this compound scaffold. researchgate.net As illustrated in the hypothetical table below, systematic changes to the molecule are predicted to have a direct impact on its biological activity.

| Modification Site | Modification Type | Theoretical Rationale & Predicted Effect | Relevant Precedent/Concept |

| Nitro Groups (Positions 2,3) | Shift position (e.g., to 2,4- or 3,5-); Replace with other electron-withdrawing groups (e.g., -CN, -CF₃) | Alters the electronic profile and steric hindrance, directly impacting binding affinity and specificity. | SAR studies frequently show that the position and nature of electron-withdrawing groups are critical for activity. nih.govresearchgate.net |

| Phenyl Ring | Add substituents (e.g., -Cl, -CH₃, -OCH₃) at positions 4, 5, or 6 | Introduces new steric or electronic interactions (hydrophobic, hydrogen bonding) that can enhance or decrease binding to a target. | Introduction of halogen atoms or small alkyl groups has been shown to favorably impact the activity of related inhibitors. |

| Acetamide Group | Modify the N-H group; Alter the acetyl group (e.g., replace with a longer alkyl chain or a different functional group) | The N-H group is a key hydrogen bond donor; modifying it could drastically alter binding. Changing the acetyl group affects solubility and steric fit. | The amide bond is a common interaction point in drug-receptor binding. |

By synthesizing and testing derivatives based on these theoretical predictions, researchers could build a comprehensive SAR model to develop highly potent and selective molecules for a desired biological target. nih.govresearchgate.net

Development as Advanced Materials (Energetic Materials, Nonlinear Optics)

The unique combination of a nitro-rich aromatic ring and an acetamide group makes this compound a candidate for investigation in materials science, specifically in the fields of energetic materials and nonlinear optics.

Energetic Materials

Polynitro-aromatic compounds are a well-established class of energetic materials. benthamdirect.comrsc.orgbit.edu.cn The two nitro groups on the phenyl ring give this compound a high nitrogen and oxygen content, which is a key characteristic of energetic compounds. researchgate.net The synthesis of a related compound, N,N'-(2,3-dinitrophenyl)1,4-diacetamide, has been reported in the context of creating new energetic materials. uni-muenchen.de

The theoretical energetic properties of this compound would be evaluated based on several key performance parameters. These properties are often predicted computationally before any synthesis is attempted. benthamdirect.comresearchgate.net

| Property | Description | Theoretical Importance for this compound |

| Decomposition Temperature (Td) | The temperature at which the material begins to rapidly decompose. | High thermal stability is crucial for safe handling and storage. The introduction of dinitrophenyl groups has been shown to elevate the thermal stability of other energetic compounds. benthamdirect.comacs.org |

| Detonation Velocity (D) | The speed at which the detonation wave travels through the material. | A primary measure of explosive power and performance. rsc.orgresearchgate.net |

| Detonation Pressure (P) | The pressure of the shock wave produced upon detonation. | Another key indicator of explosive performance. rsc.orgresearchgate.net |

| Impact & Friction Sensitivity | A measure of the material's sensitivity to initiation by mechanical shock or friction. | Lower sensitivity is highly desirable for creating safer, insensitive munitions. rsc.org |

Based on related dinitrophenyl compounds, this compound is theorized to be a heat-resistant material with potentially valuable energetic properties that would warrant further investigation. rsc.org

Nonlinear Optics

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. Organic molecules featuring both electron-donating groups (like an amine or substituted amide) and electron-withdrawing groups (like nitro groups) connected by a π-conjugated system often exhibit significant NLO responses. mdpi.comnih.govresearchgate.net this compound fits this molecular design profile.

The investigation of its NLO potential would involve both theoretical calculations and experimental measurements. mdpi.comrsc.org

Theoretical Studies: Density Functional Theory (DFT) is a powerful tool used to predict NLO properties by calculating the molecular hyperpolarizability (β), a measure of the NLO response at the molecular level. mdpi.comresearchgate.net

Experimental Measurement: Synthesized crystals of the compound would be subjected to techniques like Z-scan analysis or Kurtz-Perry powder tests to measure macroscopic NLO properties such as the second-order susceptibility (χ⁽²⁾) or third-order susceptibility (χ⁽³⁾).

The potential of this compound as an NLO material is supported by studies on structurally similar compounds. For example, acetamide derivatives have been shown to possess strong nonlinear optical effects, making them candidates for applications in optical switching and other photonic devices. nih.govrsc.org The table below outlines key NLO parameters that would be investigated.

| NLO Parameter | Description | Relevance to this compound |

| Second Harmonic Generation (SHG) Efficiency | The efficiency of converting incident light of a certain frequency into light with double that frequency. | A key performance metric for frequency-doubling applications in lasers. |

| Molecular Hyperpolarizability (β) | A molecular-level tensor quantity that describes the nonlinear response to an electric field. | High values, predictable by DFT, indicate strong NLO potential. mdpi.comrsc.org |

| Third-Order Susceptibility (χ⁽³⁾) | A macroscopic property related to phenomena like third-harmonic generation and the nonlinear refractive index. | Important for applications in optical switching and data processing. |

| Laser Damage Threshold (LDT) | The maximum laser intensity the material can withstand without being damaged. | A high LDT is critical for practical use in high-power laser systems. |

Given its molecular structure, this compound is a promising candidate for further research as a novel NLO material. rsc.orgmdpi.com

Future Research Perspectives

Emerging Methodologies in Dinitrophenyl Acetamide (B32628) Research

The landscape of chemical research is constantly evolving, with new techniques offering unprecedented levels of detail and efficiency. For dinitrophenyl acetamides, including N-(2,3-dinitrophenyl)acetamide, these emerging methodologies promise to accelerate discovery.

A significant area of advancement is in synthetic chemistry. Modern synthetic methods, such as those used in the formation of aziridines, could be adapted for novel derivatizations of dinitrophenyl acetamides. nih.gov For instance, rhodium-catalyzed reactions using amine sources like O-(2,4-dinitrophenyl)hydroxylamine have shown utility in creating complex nitrogen-containing heterocycles, a strategy that could be explored for modifying the acetamide structure. nih.gov

In the realm of material science and characterization, innovative approaches to crystallization are emerging. The presence of nitro groups in dinitrophenyl acetamides often complicates crystallization by inducing polymorphism or causing amorphous precipitation. To address this, high-throughput screening of various solvent combinations and co-crystallization techniques are becoming more common. Co-crystallization, which involves adding a second molecule like tartaric acid or urea, can help stabilize the crystal lattice through hydrogen bonding, facilitating the growth of single crystals suitable for X-ray crystallography.

Furthermore, advanced spectroscopic and analytical techniques are crucial. Modern research employs a suite of methods for structural confirmation, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis. nih.gov These established techniques are now being supplemented by more sophisticated methods that provide deeper insights into molecular properties.

Challenges and Opportunities in Computational and Experimental Studies

While the future holds promise, significant challenges remain in the study of dinitrophenyl acetamides, each presenting a unique opportunity for innovation and discovery.

Computational Challenges and Opportunities:

A major hurdle in the field is the accurate computational prediction of crystal structures, especially for flexible molecules like this compound. researchgate.net The difficulty in predicting the crystal structure of the related N-(2-dimethyl-4,5-dinitrophenyl) acetamide in a blind test highlighted this challenge, as many computational methods failed to identify the correct experimental structure. researchgate.netconicet.gov.ar This difficulty stems from the large number of possible crystal packing configurations that have very similar low energies, making it hard to identify the true global minimum. conicet.gov.ar

Opportunity: This challenge has spurred the development of more powerful computational frameworks, such as distributed computing environments that use parallel genetic algorithms to sample potential crystal structures. researchgate.netconicet.gov.ar Improving these predictive models is a key area for future research. Another opportunity lies in refining the force fields used in these calculations and developing better methods for generating electrostatic potential (ESP) derived charges to more accurately model intermolecular interactions. researchgate.net

Computational chemistry also offers powerful tools for predicting reactivity and properties.

Opportunity: Techniques like Density Functional Theory (DFT) can be used to perform quantum chemical calculations, while Time-Dependent DFT (TD-DFT) can predict electronic transitions. researchgate.net Methods such as Frontier Molecular Orbital (FMO) analysis and the mapping of Molecular Electrostatic Potential (MEP) can be employed to predict reactive sites within the molecule. researchgate.net There is a significant opportunity to apply these methods to this compound to understand its charge transfer characteristics, stability from hyper-conjugative interactions, and potential for non-linear optical (NLO) behavior. researchgate.net

Experimental Challenges and Opportunities:

Experimentally, the synthesis and characterization of new dinitrophenyl acetamide derivatives remain a core activity.

Challenge: Synthesizing specific isomers and achieving high purity can be complex.

Opportunity: There is a vast, unexplored chemical space for new derivatives. These compounds can serve as intermediates in the synthesis of more complex molecules, including dyes, pigments, and potential pharmaceuticals. ontosight.ai Research into the synthesis of related compounds like 2-Chloro-N-(2,4-dinitrophenyl)acetamide and N-(3,4-Dimethyl-2,6-dinitrophenyl)acetamide shows a continued interest in creating novel structures for specific applications, such as intermediates for herbicides or as building blocks for potential anti-cancer agents. chemicalbook.comrsc.org

The potential biological activity of these compounds is another significant area of opportunity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dinitrophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nitration of N-phenylacetamide derivatives. For example, a two-step approach involves:

Acetylation : Reacting 2,3-dinitroaniline with acetyl chloride in anhydrous conditions (e.g., glacial acetic acid) to form the acetamide intermediate.

Purification : Recrystallization using ethanol or acetone to isolate the product .

Optimization includes controlling nitration temperature (0–5°C to prevent over-nitration) and using catalytic KI in DMF for improved yield .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 8.5–9.0 ppm for nitro groups) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/n space group for analogous acetamides) .

- FT-IR : Detects carbonyl (C=O stretch at ~1680 cm) and nitro (asymmetric NO at ~1530 cm) functional groups .

Q. How can solubility challenges of this compound be addressed in polar solvents?

- Methodological Answer :

- Use co-solvents like DMSO:water (7:3 v/v) to enhance dissolution.

- Temperature Gradients : Conduct solubility tests at 25°C and 40°C to identify optimal conditions via gravimetric analysis .

Q. What safety protocols are critical for handling nitro-substituted acetamides?

- Methodological Answer :

- Explosivity Mitigation : Avoid grinding dry crystals; use wet milling with ethanol.

- Personal Protective Equipment (PPE) : Nitrile gloves, blast shields, and fume hoods during synthesis .

- Waste Disposal : Neutralize nitro-containing waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic effects of nitro groups in this compound?

- Methodological Answer :

- Computational Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential (ESP) maps to visualize electron-deficient regions near nitro groups.

Compare HOMO-LUMO gaps with experimental UV-Vis data to validate computational models .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions with piperidine or thiophenol via HPLC to track intermediate formation.

- Isotopic Labeling : Use N-labeled nitro groups to study resonance stabilization effects on transition states .

Q. How should conflicting thermal stability data from TGA and DSC analyses be resolved?

- Methodological Answer :

- Multi-Method Validation :

TGA-DSC Coupling : Run simultaneous analyses under nitrogen (heating rate: 10°C/min).

Isothermal Studies : Hold at 150°C for 2 hours to observe decomposition kinetics.

- Contradiction Resolution : Differences may arise from sample crystallinity; use XRPD to confirm polymorphism .

Q. What strategies enable the application of this compound in medicinal chemistry?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the acetamide backbone with bioisosteres (e.g., sulfonamide) to enhance binding to target proteins.

- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes like cyclooxygenase-2 (COX-2), referencing similar quinazoline-based acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.